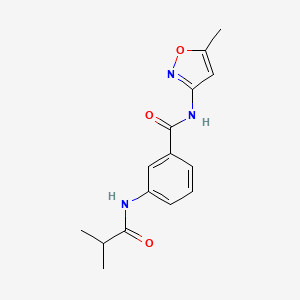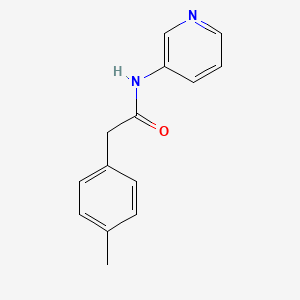![molecular formula C18H24N4S B5765220 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5765220.png)
1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine, also known as DIBMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.
作用機序
The exact mechanism of action of 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is not fully understood. However, studies suggest that 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine may exert its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine may also modulate various signaling pathways involved in cancer progression. In terms of its neuroprotective effects, 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine may protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects
1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been found to have a low toxicity profile and does not exhibit significant adverse effects in animal models. However, further studies are needed to determine the long-term effects of 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine on human health.
実験室実験の利点と制限
One advantage of using 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine in lab experiments is its potent anticancer activity, which makes it a promising candidate for developing new cancer therapies. Additionally, 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has shown neuroprotective effects, which may have implications for the treatment of neurological disorders. However, one limitation of using 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
Future research on 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine should focus on elucidating its exact mechanism of action and identifying its molecular targets. Additionally, studies should investigate the efficacy of 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine in animal models of cancer and neurological disorders. Furthermore, the development of novel formulations of 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine that improve its solubility and bioavailability may enhance its therapeutic potential. Finally, the safety and long-term effects of 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine on human health should be thoroughly investigated before its use in clinical settings.
Conclusion
In conclusion, 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its potent anticancer activity and neuroprotective effects make it a promising candidate for developing new therapies for cancer and neurological disorders. However, further research is needed to fully understand its mechanism of action and to determine its safety and long-term effects on human health.
合成法
The synthesis of 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine involves the reaction of 2-thiophenemethylamine hydrochloride with N-(2-aminoethyl)-N,N-diethylamine in the presence of sodium bicarbonate. This reaction results in the formation of the intermediate product, which is then treated with 2-aminobenzimidazole to yield 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine.
科学的研究の応用
1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders. Studies have shown that 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine has been found to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
1-[2-(diethylamino)ethyl]-N-(thiophen-2-ylmethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4S/c1-3-21(4-2)11-12-22-17-10-6-5-9-16(17)20-18(22)19-14-15-8-7-13-23-15/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVBHUJVAMEVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(diethylamino)ethyl]-N-(thiophen-2-ylmethyl)-1H-benzimidazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)

![2-[(4-isopropoxybenzoyl)amino]benzamide](/img/structure/B5765193.png)
![2-[(3-chlorobenzyl)thio]-N-1-naphthylacetamide](/img/structure/B5765205.png)
![N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5765214.png)
![N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5765221.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5765222.png)

